5-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE
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Overview
Description
5-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylic piperazine moiety, a methanesulfonyl group, and a dihydroindole core.
Preparation Methods
The synthesis of 5-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzylic piperazine intermediate: This step involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with indole derivative: The benzylic piperazine intermediate is then coupled with an indole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the methanesulfonyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
- Substitution
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-28(26,27)24-10-9-18-15-19(7-8-20(18)24)21(25)23-13-11-22(12-14-23)16-17-5-3-2-4-6-17/h2-8,15H,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNAKMSTZIYPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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